
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- is an organic compound with the molecular formula C8H14. It is a stereoisomer of 2,4-hexadiene, characterized by the presence of two nitrile groups and two methyl groups attached to the hexadiene backbone. The (E,Z) notation indicates the specific geometric configuration of the double bonds in the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- can be achieved through various methods, including:
Diene Synthesis: The compound can be synthesized by the reaction of 3,4-dimethyl-2,4-hexadiene with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the nitrile groups.
Alkene Isomerization: Another method involves the isomerization of 3,4-dimethyl-2,4-hexadiene using a suitable catalyst to achieve the (E,Z) configuration. This process may involve the use of transition metal catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, and chromatography to isolate and purify the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding dicarboxylic acids.
Reduction: Reduction of the nitrile groups can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts to produce primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydrolysis.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Primary amines.
Substitution: Hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s double bonds and geometric configuration also play a role in its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexadiene, 3,4-dimethyl-, (E,E)-: Another stereoisomer with a different geometric configuration.
2,4-Hexadiene, 3,4-dimethyl-, (Z,Z)-: Another stereoisomer with a different geometric configuration.
2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: A related compound with ester functional groups instead of nitrile groups.
Uniqueness
2,4-Hexadienedinitrile, 3,4-dimethyl-, (E,Z)- is unique due to its specific (E,Z) geometric configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to distinct physical and chemical properties compared to its other stereoisomers.
Eigenschaften
CAS-Nummer |
64858-23-7 |
|---|---|
Molekularformel |
C8H8N2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
3,4-dimethylhexa-2,4-dienedinitrile |
InChI |
InChI=1S/C8H8N2/c1-7(3-5-9)8(2)4-6-10/h3-4H,1-2H3 |
InChI-Schlüssel |
NVTXFMSSZHCUII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC#N)C(=CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




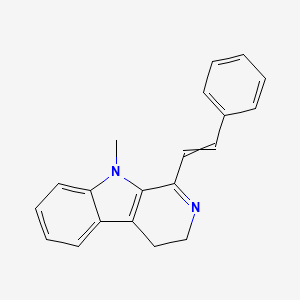
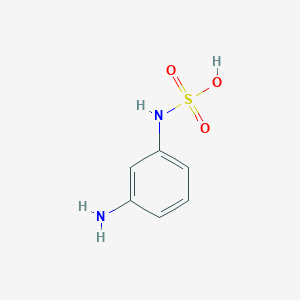

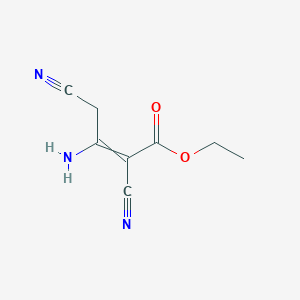
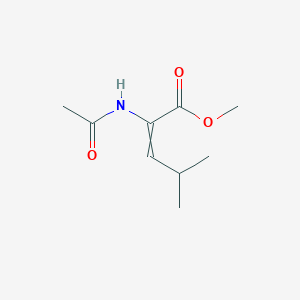

![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
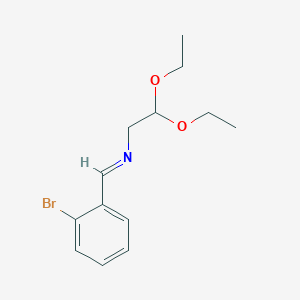
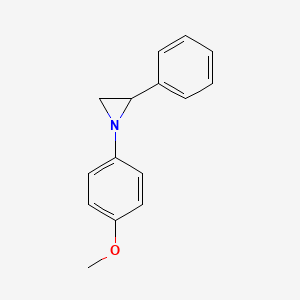
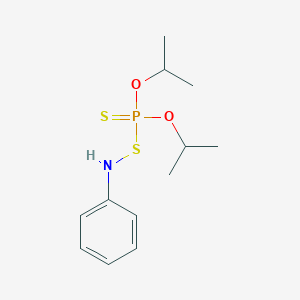
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

